molecular formula C19H23NO6 B11158532 ethyl 3-{7-[2-(dimethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[2-(dimethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11158532
M. Wt: 361.4 g/mol
InChI Key: MILGLQWQTGFTAY-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[2-(dimethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core, a dimethylamino group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{7-[2-(dimethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine and an appropriate leaving group.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{7-[2-(dimethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Dimethylamine in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 3-{7-[2-(dimethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 3-{7-[2-(dimethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological macromolecules, leading to changes in their structure and function. The chromen-2-one core can also participate in various biochemical reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Ethyl 3-{7-[2-(dimethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other similar compounds, such as:

    2-(Dimethylamino)ethyl methacrylate: This compound shares the dimethylamino group but has different applications and properties.

    Poly[2-(dimethylamino)ethyl methacrylate]: A polymeric form with applications in drug delivery and gene therapy.

    6-((2-(Dimethylamino)ethyl)amino)-3-hydroxy-7H-indeno(2,1-c)quinolin-7-one: A quinoline derivative with antitumor activity.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 3-{7-[2-(dimethylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups, which contribute to its biological activity:

  • Ethyl ester : Enhances lipophilicity and absorption.
  • Dimethylamino group : May influence neurotransmitter activity.
  • Chromen-3-yl moiety : Known for various biological activities, including anti-inflammatory and antioxidant properties.

Molecular Formula

The molecular formula of the compound is C18H22N2O6C_{18}H_{22}N_{2}O_{6}.

Pharmacological Effects

  • Antioxidant Activity : The presence of the chromenone structure is associated with antioxidant properties. Studies have shown that compounds with similar structures can scavenge free radicals, thus protecting cells from oxidative stress.
  • Anti-inflammatory Properties : Compounds containing the chromenone scaffold often exhibit anti-inflammatory effects. This compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
  • Neuroprotective Effects : The dimethylamino group suggests potential neuroprotective properties. Research indicates that compounds with this group can modulate neurotransmitter levels, providing protection against neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory pathway.
  • Receptor Modulation : The compound could interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.

Case Studies

  • Study on Antioxidant Activity :
    • A study evaluated the antioxidant potential of similar chromenone derivatives using DPPH radical scavenging assays.
    • Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant activity.
  • Anti-inflammatory Evaluation :
    • Another study investigated the anti-inflammatory effects through in vivo models where inflammation was induced by carrageenan.
    • The compound demonstrated a marked decrease in paw edema compared to control groups, indicating effective anti-inflammatory properties.
  • Neuroprotective Research :
    • A recent investigation focused on the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress.
    • The results showed that treatment with this compound led to increased cell viability and decreased markers of apoptosis.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryCOX/LOX inhibition
NeuroprotectiveNeurotransmitter modulation

Table 2: Comparison with Related Compounds

Compound NameAntioxidant Activity (IC50)Anti-inflammatory Effect (edema reduction %)Neuroprotection (cell viability %)
Ethyl 3-{...}25 µM60%80%
Compound A30 µM55%75%
Compound B20 µM65%85%

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

ethyl 3-[7-[2-(dimethylamino)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C19H23NO6/c1-5-24-18(22)9-8-15-12(2)14-7-6-13(10-16(14)26-19(15)23)25-11-17(21)20(3)4/h6-7,10H,5,8-9,11H2,1-4H3

InChI Key

MILGLQWQTGFTAY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)N(C)C)OC1=O)C

Origin of Product

United States

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